
Schineolignin C
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Overview
Description
Schineolignin C is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including antihepatitis, antitumor, and anti-HIV-1 effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schineolignin C is primarily extracted from the fruit of Schisandra chinensis. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Chemical Reactions Analysis
Source and Characteristics of Schineolignins
Schisandra chinensis (SCE) contains a variety of bioactive compounds, including lignans, triterpenes, phenolic acids, flavonoids, essential oils, and polysaccharides . Schineolignins A–C, belonging to the butane-type lignans dibenzyl group, have been found in S. chinensis . Lignans, including schineolignins, are largely responsible for the pro-health properties of Schisandra chinensis .
Lignans and their General Reactivity
Lignans are dimers of phenylpropane and are classified into lignans, neolignans, and oxyneolignans, based on the character of the C–C bond and oxygen bridge joining the two phenyl propane units that make up their general structures . Lignans typically show dimeric structures formed by a β, β’-linkage (8,8’-linkage) between two phenylpropanes units . The majority of lignans isolated from Lauraceae have shown only minor variations on well-known structures, for example, a different degree of oxidation in the side-chain and different substitutions in the aromatic moieties, including hydroxy, methoxy, and methylenedioxy groups .
Potential Health Effects of Schisandra Chinensis (SCE)
SCE and its constituents exert anti-cancer effects through the induction of cell cycle arrest and apoptosis, as well as inhibition of invasion and metastasis in cancer cell lines and experimental animals . SCE displays antimicrobial effects against several pathogenic strains and has anti-diabetic potential, supported by hypoglycemic activity . A diet rich in SCE improves pancreatic functions, stimulates insulin secretion, and reduces complications in diabetic animals . SCE prevents lipid accumulation and differentiation of preadipocytes, indicating its anti-obesity potential, and exerts a protective effect against skin photoaging, osteoarthritis, sarcopenia, senescence, and mitochondrial dysfunction, and improves physical endurance and cognitive/behavioural functions, which can be linked with its general anti-aging potency .
Reaction Mechanisms
Reaction mechanisms describe the successive steps at the molecular level that take place in a chemical reaction . In each step, molecular bonds are either created or broken . The individual steps that make up most reaction mechanisms are described as unimolecular or bimolecular . A unimolecular mechanism occurs when a molecule either dissociates to form two species or undergoes internal rearrangement . A bimolecular reaction occurs when two molecules combine .
Relevance of Reaction Mechanisms
Understanding reaction mechanisms is valuable for students because they are useful for predicting and explaining reaction outcomes .
Scientific Research Applications
Schineolignin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Mechanism of Action
Schineolignin C exerts its effects through various molecular targets and pathways:
Antihepatitis: It modulates liver enzymes and reduces oxidative stress, thereby protecting liver cells from damage.
Anti-HIV-1: It inhibits the replication of the HIV-1 virus by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
Schisandrin A: Another lignan from Schisandra chinensis with similar antihepatitis and antitumor activities.
Schisandrin B: Known for its antioxidant and neuroprotective effects.
Schisandrin C: Exhibits anti-inflammatory and hepatoprotective properties.
Uniqueness of Schineolignin C: this compound stands out due to its potent anti-HIV-1 activity, which is not as prominent in other similar lignans. Additionally, its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for synthetic and medicinal chemistry research .
Biological Activity
Schineolignin C is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds called lignans, which are known for their diverse biological activities. The molecular structure includes multiple aromatic rings and hydroxyl groups, contributing to its reactivity and interaction with biological systems.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
2. Antitumor Effects
Research indicates that this compound possesses antitumor activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including colorectal and liver cancer cells. The mechanisms involved include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with cancer cell survival.
3. Anti-inflammatory Properties
This compound has shown potential in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), in various models. This property suggests its usefulness in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- ROS Scavenging: By neutralizing free radicals, it reduces oxidative damage.
- Cell Signaling Modulation: It influences key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
- Gene Expression Regulation: this compound alters the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
Study | Findings |
---|---|
In vitro study on colorectal cancer cells | This compound inhibited cell proliferation by inducing apoptosis via ROS-mediated pathways. |
Animal model study | Demonstrated reduced tumor growth in mice treated with this compound compared to control groups. |
Inflammation model | Showed decreased levels of inflammatory markers in serum after administration of this compound. |
Research Findings Summary
Recent studies have provided insights into the pharmacological effects of this compound:
- Antioxidant Activity: Effective at low concentrations (IC50 values < 10 μg/mL).
- Antitumor Activity: Significant inhibition (up to 70%) of cancer cell growth observed.
- Anti-inflammatory Activity: Reduction in inflammatory cytokines by up to 50% in treated models.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |
InChI Key |
PNBXGHSKVPWUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Origin of Product |
United States |
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